Avermectin B2b

Description

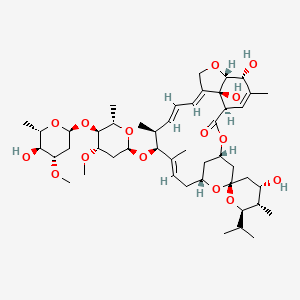

Structure

2D Structure

Properties

Molecular Formula |

C47H72O15 |

|---|---|

Molecular Weight |

877.1 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11+,25-14+,30-13+/t24-,27-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1 |

InChI Key |

ZPAKHHSWIYDSBJ-YAGODIQJSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Avermectin B2b Production

Elucidation of Avermectin (B7782182) Polyketide Synthase (PKS) Pathways

The core structure of avermectin is a 16-membered macrocyclic lactone, assembled by a type I modular polyketide synthase (PKS) system. nih.govplos.org This system, encoded by the aveA genes (aveA1, aveA2, aveA3, and aveA4), comprises four large, multifunctional proteins that contain a total of 12 modules. pnas.orgnih.gov Each module is responsible for one cycle of chain elongation, adding specific building blocks to the growing polyketide chain. plos.orgnih.gov

Precursor Utilization and Assembly Mechanisms

The biosynthesis of the Avermectin B2b polyketide chain is initiated with a specific starter unit and elongated through the sequential addition of extender units.

Starter Unit: The biosynthesis of "b" series avermectins, including B2b, begins with the incorporation of isobutyryl-CoA as the starter unit. nih.govmdpi.com This precursor is typically derived from the amino acid valine. pnas.orgmdpi.com

Extender Units: The growing polyketide chain is extended by the addition of seven malonyl-CoA (derived from acetate) and five methylmalonyl-CoA (derived from propionate) units. nih.govmdpi.com The specific sequence of their incorporation is dictated by the acyltransferase (AT) domain within each PKS module. oup.comoup.com

The assembly process follows a collinear model, where the order of the modules on the PKS genes corresponds to the sequence of condensation reactions. nih.gov The nascent polyketide chain is passed from one module to the next, with each module catalyzing the addition and, in some cases, the reduction of a two-carbon or three-carbon unit. plos.orgoup.com This iterative process continues until the full-length polyketide is synthesized and subsequently released from the PKS by a thioesterase (TE) domain. nih.gov

Roles of Specific PKS Modules in this compound Formation

Each of the 12 modules of the avermectin PKS contains a set of catalytic domains that determine the structure of the final product. While a minimal module consists of a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain, many modules contain additional domains for processing the β-keto group formed during condensation. plos.orgacs.org

The final structure of this compound is influenced by the processing of the polyketide chain at specific modules. For instance, the difference between the "1" and "2" series of avermectins is determined by the degree of reduction at the C22-C23 position, which is controlled by the domains within module 2. mdpi.comnih.gov In the case of the "2" series, which includes this compound, a hydroxyl group remains at C23, indicating that the dehydratase (DH) domain in module 2 is either inactive or only partially active. pnas.orgnih.gov

Post-Polyketide Modification Enzymes and Their Functions

Once the initial polyketide aglycone is released from the PKS, it undergoes a series of modifications by tailoring enzymes to yield the final this compound. pnas.orgkitasato-u.ac.jp These enzymes are encoded by genes within the avermectin biosynthetic gene cluster. kitasato-u.ac.jp

Cytochrome P450 Monooxygenases (e.g., AveE)

The enzyme AveE, a cytochrome P450 monooxygenase, plays a crucial role in the formation of the characteristic furan (B31954) ring of the avermectin structure. wikipedia.orgmdpi.com It catalyzes the cyclization between carbon 6 and carbon 8 of the aglycone. wikipedia.orgmdpi.com This modification is essential for the biological activity of the avermectin compounds.

Ketoreductases (e.g., AveF)

AveF is an NAD(P)H-dependent ketoreductase responsible for the reduction of the keto group at the C5 position of the aglycone to a hydroxyl group. wikipedia.orgmdpi.comresearchgate.net This reduction is a key step in the biosynthesis of the "B" series of avermectins, including this compound. wikipedia.orgmdpi.com

Dehydratases (e.g., AveC)

The gene product AveC has a significant influence on the dehydration step at the C22-C23 position of the polyketide chain, which is processed by module 2 of the PKS. wikipedia.orgmdpi.com While the precise mechanism is not fully understood, AveC's activity is critical in determining whether the final product will be a series "1" (with a double bond at C22-C23) or a series "2" (with a hydroxyl group at C23) avermectin. wikipedia.orgmdpi.comnih.gov The formation of this compound, a "2" series component, is associated with the lack of complete dehydration at this position, a process influenced by AveC. davidson.edu It has been suggested that AveC may function as a spirocyclase and an independent dehydratase. nih.gov

Methyltransferases (e.g., AveD)

A key step in determining the final structure of the avermectin molecule is the methylation of the C5 hydroxyl group on the avermectin aglycone. This reaction is catalyzed by the enzyme Avermectin B 5-O-methyltransferase, encoded by the aveD gene. nih.govpnas.org This enzyme utilizes S-adenosyl-l-methionine (SAM) as a cofactor to transfer a methyl group. wikipedia.orgnih.gov

| Gene | Enzyme | Function | Impact on this compound |

|---|---|---|---|

| aveD | Avermectin B 5-O-methyltransferase | Catalyzes the C5-O-methylation of the avermectin aglycone. wikipedia.orgnih.govpnas.org | Inactivation or absence of AveD prevents methylation, leading to the production of B-series avermectins like this compound. nih.govnih.gov |

| aveC | AveC | Influences dehydration at the C22-C23 position and spiroketal formation. wikipedia.orgmdpi.comscienceopen.com | Mutations can alter the ratio of "1" and "2" components. nih.gov |

| aveE | Cytochrome P450 monooxygenase | Facilitates furan ring formation. wikipedia.orgmdpi.com | Essential for the core structure of avermectins. |

| aveF | Ketoreductase | Reduces the C5 keto group to a hydroxyl group. wikipedia.orgmdpi.com | Creates the substrate for the AveD methyltransferase. |

| aveBI-BVIII | Glycosylation enzymes | Synthesize dTDP-L-oleandrose and attach it to the aglycone. wikipedia.orgmdpi.com | Essential for the final structure of this compound. |

Genetic Engineering and Metabolic Pathway Optimization for this compound

To enhance the production of specific avermectin components like B2b, various genetic and metabolic engineering strategies have been employed, primarily focusing on the manipulation of the producing organism, Streptomyces avermitilis.

Strain Improvement Strategies in Streptomyces avermitilis

Traditional strain improvement programs have successfully generated high-producing industrial strains of S. avermitilis. pnas.org These methods often involve random mutagenesis followed by screening for desired phenotypes. Protoplast fusion is another technique used to combine desirable traits from different parent strains. For instance, fusing a high-yield strain with one that exclusively produces B-series avermectins has resulted in recombinant strains with significantly increased production of B components. nih.gov Furthermore, strategies like screening for strains with higher tolerance to precursors, such as cyclohexanecarboxylic acid (CHC) for doramectin (B1670889) production, have proven effective in boosting yields. mdpi.com

Targeted Gene Manipulation and Regulation Studies

With the advent of advanced genetic tools, targeted manipulation of the avermectin biosynthetic gene cluster has become a powerful approach. Deletion or inactivation of the aveD gene is a direct strategy to block the formation of A-series avermectins, thereby channeling the metabolic flux towards the B-series, including this compound. scienceopen.com Similarly, interrupting the bkdAB gene cluster, which is involved in providing the isobutyryl-CoA starter unit for the "b" series, can eliminate the production of "b" components if desired. nih.gov

Regulation of the avermectin biosynthetic pathway is complex, involving pathway-specific regulators like aveR and global regulators. frontiersin.orgnih.gov Engineering these regulatory elements offers another avenue for enhancing production. For example, overexpression of the pathway-specific activator gene aveR has been shown to increase avermectin titers. pnas.org Conversely, disrupting negative regulators can also lead to enhanced production. plos.org Research has identified several other regulatory genes, such as SAV4189 and SAV576, that influence avermectin biosynthesis, providing more targets for genetic manipulation to improve yields. plos.orgfrontiersin.org

Mutagenesis and Selection for Enhanced Productivity (e.g., Heavy-Ion Beam Irradiation)

Inducing mutations through physical or chemical means remains a cornerstone of strain improvement. Heavy-ion beam irradiation has emerged as a potent mutagenesis tool for generating high-producing S. avermitilis strains. nih.govnih.govscientific.net This technique can induce a variety of genetic modifications. nih.gov For example, irradiating spores of S. avermitilis with a 12C6+ heavy-ion beam resulted in mutant strains with a more than two-fold increase in avermectin B1a production. nih.govnih.gov Analysis of these mutants revealed that deletions in the aveI gene, a negative regulator, might be a key factor in the enhanced production. nih.gov Combining different mutagenesis methods, such as heavy-ion irradiation and chemical treatment with sodium nitrite, has been shown to produce high-yielding and genetically stable mutant strains. scispace.com

| Mutagenesis Method | Reported Outcome | Key Findings | Reference |

|---|---|---|---|

| Heavy-Ion Beam Irradiation (12C6+) | Over 2-fold increase in Avermectin B1a production. | Induced various genetic modifications; partial deletion of the aveI gene may be key to increased production. | nih.govnih.gov |

| Combined Heavy-Ion Irradiation and Sodium Nitrite | 23.8% increase in Avermectin B1a in a 500-L bioreactor. | Resulted in mutant strains with high production and good genetic stability. | scispace.com |

| UV and Nitrosoguanidine (NTG) | 1.3-fold increase in doramectin yield. | Combined with a CHC tolerance screening strategy. | mdpi.com |

| Atmospheric and Room Temperature Plasma (ARTP) | 187% increase in doramectin yield. | Successive rounds of ARTP mutagenesis showed good cumulative effects. | tandfonline.com |

Genetic Stability Research in High-Producing Strains

A significant challenge in industrial fermentation is the genetic instability of high-producing strains, which can lead to decreased productivity over time. Streptomyces species are known for their chromosomal instability, frequently undergoing large-scale rearrangements. nih.gov Research into the genetic stability of S. avermitilis has revealed that high-producing strains can harbor significant chromosomal rearrangements, including large deletions. nih.gov Interestingly, some of these rearranged structures can be stable over generations. nih.gov Understanding the mechanisms behind this instability is crucial for developing strategies to maintain the productivity of industrial strains. Assessing the genetic stability of newly developed high-yielding mutants is a standard and necessary step, often involving passaging the strains for multiple generations and monitoring their productivity. mdpi.comtandfonline.com Inherited stability is a key selection criterion for industrial applications. scispace.com

Synthetic Chemistry and Structural Derivatization Research of Avermectin B2b

Chemical Synthesis Approaches for Avermectin (B7782182) Aglycones and Analogs

The synthesis of avermectin aglycones—the macrocyclic core stripped of its oleandrose (B1235672) disaccharide at C13—is a foundational step for creating diverse analogs. The biosynthesis itself provides a blueprint for chemical synthesis, involving the assembly of a polyketide chain by polyketide synthases, followed by modifications like cyclization and oxidation to form the aglycone. wikipedia.orgnih.gov

Total synthesis of the avermectin core is a complex challenge undertaken by synthetic chemists. For instance, the total synthesis of the related Avermectin A1a demonstrates the intricacy of constructing the 16-membered macrocycle with its fused spiroketal and hexahydrobenzofuran ring systems. acs.org Such strategies provide access to analogs that are impossible to achieve through derivatization of the natural product.

More commonly, the naturally produced avermectin aglycone is used as a scaffold. This aglycone can be obtained by the acid-catalyzed hydrolysis of the glycosidic bonds linking the oleandrose disaccharide to the C13 position of the macrocycle. However, this process can be challenging as the rest of the molecule is sensitive to acidic conditions. Research has shown that removing the disaccharide from the C13 position results in a dramatic loss of antiparasitic activity, indicating the crucial role of the sugar moiety. ymaws.com

Synthetic efforts have also focused on producing modified aglycones or analogs with altered core structures.

Spiroketal Modification : Analogs of Avermectin B2a have been synthesized where the C23 carbon of the spiroketal is replaced by an oxygen or sulfur atom, creating isosteres of the natural compound. fao.org Further research has achieved the stereo-divergent construction of the 5,6-spiroketal moiety, yielding analogs with varied stereochemistry and substituent diversity. researchgate.net

13-epi-Avermectins : Chemical conversion of natural avermectins, including Avermectin B2, into their corresponding 13-epi analogs has been reported. nih.gov This epimerization at the C13 position alters the spatial orientation of the disaccharide substituent, which can influence both potency and safety. nih.gov

Strategic Derivatization of Avermectin B2b

The this compound molecule possesses several reactive sites, including multiple hydroxyl groups, carbon-carbon double bonds within the macrocycle, and the oleandrose disaccharide, all of which are targets for chemical modification. researchgate.net

This compound has key hydroxyl groups at the C5, C7, C23, and C4'' positions, each offering a handle for derivatization.

C5-OH : The hydroxyl group at C5 is considered essential for the broad-spectrum, high-potency activity of the B-series avermectins. ymaws.comkitasato-u.ac.jp However, modifications at this site have been explored to modulate activity. For example, oxidation of the C5-OH to a ketone, followed by oximation and esterification, has been used to create series of 5-deoxyavermectin B2a oxime ester derivatives. rsc.org Some of these derivatives displayed potent insecticidal activities. rsc.org

C23-OH : This position is unique to the '2' series of avermectins and is a primary target for creating new analogs. Avermectin B2a/B2b is a useful starting material specifically because the C23-hydroxy substituent can be readily modified. google.com One key transformation is dehydration to introduce a C22-C23 double bond, effectively converting an avermectin of the '2' series into the '1' series. google.com

C4''-OH : The terminal hydroxyl group on the oleandrose sugar is a frequently targeted site for derivatization. researchgate.net Its relative accessibility allows for modifications aimed at improving pharmacokinetic properties or enhancing biological activity without altering the core macrocycle. mdpi.comnih.gov Acylation or etherification at this position can lead to derivatives with altered solubility and distribution profiles. mdpi.com

Table 1: Examples of Avermectin B2a/B2b Derivatization at Hydroxyl Groups This interactive table summarizes key research findings on the modification of hydroxyl groups in Avermectin B2a/B2b and the outcomes.

| Target Hydroxyl Group | Type of Modification | Starting Material | Resulting Derivative Class | Reported Outcome/Significance | Reference(s) |

|---|---|---|---|---|---|

| C5-OH | Oxidation, Oximation, Esterification | Avermectin B2a | 5-deoxyavermectin B2a oxime esters | Synthesis of derivatives with potent insecticidal activity against various pests. | rsc.org |

| C23-OH | Dehydration | Avermectin B2 | Avermectin B1 | Conversion from the '2' series to the more potent '1' series. | wcoomd.orggoogle.com |

The 16-membered macrocyclic ring of this compound contains several carbon-carbon double bonds (C3-C4, C8-C9, C10-C11, C14-C15) that can be chemically altered, most commonly through addition reactions. msu.edu The most significant transformation, however, involves the C22-C23 position. While this compound has a single bond here, its counterpart, Avermectin B1b, has a double bond.

A key synthetic strategy involves the chemical reduction of the C22-C23 double bond in Avermectin B1 to produce 22,23-dihydroavermectin B1 (ivermectin). google.com Conversely, starting from this compound, a dehydration reaction targeting the C23-hydroxyl group can be employed to introduce a double bond at the C22-C23 position, thereby converting it to an Avermectin B1b analog. google.com This transformation is significant as the B1 components generally possess the highest potency against a broad spectrum of parasites. ymaws.com

Research has also explored the synthesis of 23,24-alkene-avermectin B2a derivatives through a one-pot multistep reaction, demonstrating that the region around the spiroketal remains a fertile ground for discovering derivatives with significant bioactivity. researchgate.net

The α-L-oleandrosyl-α-L-oleandrose disaccharide at C13 is indispensable for high antiparasitic activity. kitasato-u.ac.jpnih.gov Despite its importance, it is a frequent target for modification to fine-tune the molecule's properties.

Monosaccharide Derivatives : Selective hydrolysis can remove the terminal oleandrose sugar, leaving a C13-monosaccharide derivative. Such modifications have led to the development of commercial products like selamectin, a monosaccharide analog with outstanding efficacy and safety. rsc.org

Aglycone Formation : Complete removal of the disaccharide yields the avermectin aglycone. This is often a step in the synthesis of novel analogs where a different functional group or a non-natural sugar is subsequently attached at C13. However, the 13-deoxy aglycone itself is reported to be almost devoid of useful antiparasitic activity. ymaws.com

Glycosylation with Non-natural Sugars : Advances in understanding the biosynthesis of TDP-β-L-oleandrose, the sugar donor for avermectin, open possibilities for synthetic biology approaches. nih.gov By engineering the biosynthetic pathway, it may be possible to glycosylate the avermectin aglycone with novel or modified sugars to generate new derivatives.

Transformations Involving Carbon-Carbon Double Bonds

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Several methodologies are employed to establish a correlation between the structure of this compound derivatives and their biological effects:

Bioassays : The primary method involves synthesizing a series of related compounds and testing their activity against target organisms, such as insects, nematodes, or mites. researchgate.netresearchgate.netrsc.org For example, a study on Avermectin B2a oxime ester derivatives involved synthesizing three series of compounds and screening them for insecticidal activity against Myzus persicae, Caenorhabditis elegans, and Tetranychus cinnabarinus. rsc.org The results indicated that certain ester modifications at the C5-oxime position led to activity greater than that of the parent Avermectin B2a. rsc.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational modeling technique used to find a mathematical relationship between the chemical structure and biological activity. researchgate.net For avermectin analogs, QSAR analyses have suggested that insecticidal activity is influenced by factors such as the degree of branching, molecular shape and size, and the number of double bonds. researchgate.net These models can provide useful insights for guiding the modification of avermectin to develop new potential insecticides. researchgate.net

Molecular Docking : This computational method predicts the preferred orientation of a molecule when bound to a target receptor. researchgate.net For avermectins, molecular docking has been used to study interactions with target proteins, such as glutamate-gated chloride channels or other receptors like tubulin. longdom.org By comparing the binding modes and affinities of different derivatives, researchers can rationalize observed SAR data and predict the activity of new designs. longdom.org

Table 2: Summary of Key SAR Findings for Avermectin Derivatives This interactive table outlines significant structure-activity relationships derived from studies on avermectin derivatives, including those based on the Avermectin B2 scaffold.

| Molecular Position | Structural Feature | Impact on Activity | Reference(s) |

|---|---|---|---|

| C5 | Hydroxyl Group | Essential for high, broad-spectrum potency. Removal or modification generally reduces potency. | ymaws.comresearchgate.net |

| C13 | Disaccharide Moiety | Crucial for high activity. Complete removal leads to nearly inactive aglycones. | ymaws.comkitasato-u.ac.jp |

| C22-C23 | Double Bond vs. Hydroxylated Single Bond | The C22-C23 double bond (B1 series) is associated with higher potency than the C23-OH single bond (B2 series). | ymaws.com |

| C25 | Alkyl Substituent (isopropyl vs. sec-butyl) | Has a minor effect on biological activity and chemical reactivity. | google.com |

Design Principles for Novel this compound Analogs

The design of new this compound analogs is guided by established structure-activity relationships (SARs) within the broader avermectin class, aiming to enhance biological activity, improve stability, and broaden the spectrum of action. google.comnih.gov Key positions on the avermectin scaffold that are crucial for bioactivity and have been targets for modification include C-5, C-13, and the C-22–C-23 bond. nih.gov

Key Design Principles Include:

Modification at the C-5 Position: The hydroxyl group at C-5 is a known site for derivatization. For instance, the synthesis of 5-deoxyavermectin B2a oxime ester derivatives has been explored, suggesting that modifications at this position can lead to compounds with potent insecticidal activities. rsc.org

Alterations at the C-22–C-23 Double Bond: Hydrogenation of the double bond between C-22 and C-23 is a common strategy. This chemical reduction converts B-series avermectins to their more stable and often less toxic dihydro-derivatives, analogous to the conversion of avermectin B1 to ivermectin. wcoomd.orgnih.gov

Derivatization of the Disaccharide Moiety: The oleandrose sugar units offer multiple sites for chemical modification. For example, novel derivatives have been created by replacing the 3''- or 3'-methoxy group and/or the 4''- or 4'-hydroxyl group with hydrogen. google.com Further derivatization at the 4''- or 4'-positions can introduce amino, semicarbazone, or oxime analogs. google.com

Structural Optimization for New Applications: Research has focused on structurally optimizing the less utilized Avermectin B2 to synthesize derivatives with stable chemical properties and enhanced insecticidal persistence for applications in agriculture and livestock industries. google.com This includes designing compounds that can effectively control various endoparasites. google.com

A Chinese patent describes the synthesis of a series of novel Avermectin B2 derivatives from Avermectin B2a/B2b as starting materials, highlighting the potential for creating new medicines for treating nematode diseases in livestock. google.com The described methods boast high product yields and purity, indicating a feasible pathway for the utilization of Avermectin B2 byproducts. google.com

Exploration of Hybrid Molecules and Spiro Compounds

The exploration of hybrid molecules and spiro compounds represents a sophisticated approach to discovering new avermectin-based agents with unique properties. This strategy often involves combining structural features from different classes of macrocyclic lactones or introducing complex ring systems to the avermectin core.

Hybrid Molecules:

Avermectins and milbemycins are structurally related 16-membered macrolides, with key differences at the C-13, C-22–C-23, and C-25 positions. mdpi.comnih.gov This similarity has inspired the generation of hybrid compounds through combinatorial biosynthesis, aiming to merge the desirable traits of both families. nih.gov For instance, domain swapping in the polyketide synthase (PKS) genes of S. avermitilis has led to the creation of hybrid ivermectin analogs with modified C-25 substituents, such as 25-methyl and 25-ethyl ivermectin. nih.gov These hybrids, which share features of both avermectins and milbemycins, have demonstrated significantly enhanced insecticidal activity against certain pests. nih.gov This biosynthetic engineering approach offers a powerful alternative to traditional chemical modification for generating novel analogs. nih.gov

Spiro Compounds:

The spiroketal system, an inherent structural feature of avermectins formed by the furan (B31954) ring between C6 and C8, is crucial for their biological activity. wikipedia.orgnih.gov Research has delved into modifying this part of the molecule. The enzyme AveC is known to function as a spirocyclase involved in the formation of the spiroketal. nih.gov

Furthermore, synthetic efforts have focused on introducing new spiro ring systems to the avermectin structure. A Chinese patent discloses the introduction of a spiro ring system outside the existing macrocyclic lactone of Avermectin B2a/B2b, resulting in 4',23-oxyether substituted derivatives. google.com This line of research aims to develop novel pesticides by analyzing the structure-activity relationships of these new spiro compounds. researchgate.net The synthesis of spiroketal-modified analogs, such as 23-nor-23-oxa- and 23-nor-23-thia-avermectins, further illustrates the chemical exploration of this moiety to create novel analogs with potentially interesting biological properties. researchgate.net

Molecular Mechanisms of Avermectin B2b Biological Action

Cellular and Subcellular Effects

The interaction of Avermectin (B7782182) B2b with neurotransmitter receptors triggers a cascade of events at the cellular and subcellular levels, culminating in the paralysis of the organism.

The most significant cellular effect of Avermectin B2b is a profound and sustained increase in the permeability of nerve and muscle cell membranes to chloride ions (Cl⁻). sci-hub.senih.gov This is a direct consequence of the locking-open of GluCls and, to a lesser extent, the potentiation of GABA-gated chloride channels. wikipedia.orgmdpi.com In patch-clamp studies on crayfish muscle, avermectin B1a was shown to induce the opening of chloride channels, an effect that became irreversible at higher concentrations. capes.gov.br This increased chloride conductance effectively shunts the membrane, making it difficult to alter the membrane potential. sci-hub.senih.gov

| Channel Type | Primary Organism/Model | Observed Effect | Reference |

|---|---|---|---|

| Glutamate-Gated Chloride Channel (GluCl) | Caenorhabditis elegans | Potent activation and irreversible opening | nih.gov |

| Glutamate-Gated Chloride Channel (GluCl) | Haemonchus contortus | Activation leading to paralysis | plos.org |

| GABAergic Synapse Channels | Lobster Neuromuscular Junction | Increased Cl⁻ permeability, reduced input resistance | nih.gov |

| Multi-Transmitter Gated Chloride Channel | Crayfish Stomach Muscle | Activation of a 22 pS chloride channel | capes.gov.br |

The influx of negatively charged chloride ions into the neuron or muscle fiber causes the cell's membrane potential to become more negative, a phenomenon known as hyperpolarization. wikipedia.orgnih.govmdpi.com This hyperpolarized state moves the membrane potential further away from the threshold required to fire an action potential. As a result, the cell becomes functionally silenced and unable to transmit or respond to excitatory signals. mdpi.comnih.gov Studies on lobster muscle preparations demonstrated that avermectin B1a caused a 3-5 mV hyperpolarization and a loss of inhibitory and excitatory postsynaptic potentials. nih.gov This sustained hyperpolarization and loss of electrical excitability leads to a flaccid paralysis of the invertebrate's somatic and pharyngeal muscles, ultimately resulting in death by starvation or immobility. mdpi.complos.org

| Electrophysiological Parameter | Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Membrane Potential | Hyperpolarization | Influx of negative chloride ions (Cl⁻) | wikipedia.orgmdpi.comnih.gov |

| Input Resistance | Decrease | Increased membrane conductance to Cl⁻ | sci-hub.senih.gov |

| Postsynaptic Potentials (IPSPs/EPSPs) | Inhibition/Blockade | Shunting effect of open Cl⁻ channels and hyperpolarization | nih.gov |

| Nerve/Muscle Excitability | Inhibition | Membrane potential moved further from action potential threshold | mdpi.comnih.gov |

Ion Channel Permeability Alterations

Research on Alternative Molecular Targets and Pathways

Beyond their established role at the neuromuscular junction, emerging research indicates that avermectins possess alternative molecular targets and can modulate complex cellular pathways. These findings, primarily from non-clinical studies on related avermectin compounds, suggest a broader biological impact.

Investigations into Tubulin Protein Interactions

A significant area of investigation has been the interaction between avermectins and the protein tubulin. longdom.org Tubulin is the fundamental building block of microtubules, which are critical components of the cytoskeleton involved in cell structure, transport, and, most notably, cell division (mitosis).

Studies have demonstrated that ivermectin, a derivative of Avermectin B1, can bind directly to both nematode and mammalian tubulin. researchgate.netneu.edu.tr This interaction appears to stabilize microtubules, preventing their depolymerization. researchgate.net This stabilizing effect is analogous to the mechanism of the well-known anti-mitotic drug, Taxol. longdom.orgneu.edu.tr By stabilizing the microtubule structure, the compound disrupts the dynamic process of polymerization and depolymerization necessary for the formation of the mitotic spindle, leading to mitotic arrest. researchgate.netnih.gov

More directly relevant, research on Avermectin B1a, the major component counterpart to B2b, has shown that it promotes tubulin polymerization. nih.gov In a study using the HCT-116 colon cancer cell line, Avermectin B1a was found to enhance tubulin polymerization at a concentration of 30 µM. nih.gov Molecular docking studies further support these findings, showing that avermectin compounds, including Avermectin B1a, have a high binding affinity for β-tubulin, interacting with residues critical for microtubule stability. longdom.org These investigations suggest that this compound likely shares this ability to interfere with microtubule dynamics, a mechanism entirely distinct from its action on ion channels.

Modulation of Apoptotic Pathways in Model Systems (Non-Clinical)

The disruption of microtubule dynamics is a well-known trigger for programmed cell death, or apoptosis. Research has confirmed that the anti-mitotic activity of avermectins can indeed induce apoptosis in non-clinical model systems.

In studies with the HCT-116 colon cancer cell line, treatment with 30 µM of Avermectin B1a for 24 hours resulted in a significant increase in apoptosis. nih.gov Flow cytometry analysis revealed that the apoptotic rate in treated cells was 39.83%, more than double the rate observed in control groups. nih.gov This pro-apoptotic effect is a direct consequence of the cell cycle arrest caused by microtubule stabilization. nih.gov

Further research on abamectin (B1664291) (a mixture of Avermectin B1a and B1b) has provided insight into other potential apoptotic pathways. In human gastric cancer cell lines (MGC803), abamectin was found to induce apoptosis by affecting the mitochondrial apoptotic pathway. neu.edu.tr This was evidenced by the upregulation of key pro-apoptotic proteins like Bax and Bcl-2. neu.edu.tr Additionally, some studies suggest that avermectins can modulate other signaling pathways, such as the Akt/mTOR pathway, which is also involved in regulating apoptosis and cell proliferation. longdom.org These findings in model systems indicate that avermectins can trigger cell death through multiple intracellular mechanisms.

Multi-Target Mechanisms of Action

The collective evidence strongly supports a multi-target mechanism of action for the avermectin family, including this compound. mdpi.com Rather than acting on a single molecular entity, these compounds interact with several distinct targets to produce a range of biological effects.

Key Molecular Targets of the Avermectin Family

| Target | Cellular Process | Biological Outcome |

|---|---|---|

| Glutamate-Gated Chloride Channels (GluCls) | Ion Transport | Neuromuscular blockade and paralysis in invertebrates. wikipedia.orgnih.gov |

| GABA-Gated Chloride Channels | Ion Transport | Potentiation of inhibitory neurotransmission, contributing to paralysis. journals.co.za |

| Tubulin/Microtubules | Cytoskeletal Dynamics & Cell Division | Stabilization of microtubules, leading to mitotic arrest. researchgate.netnih.gov |

| Mitochondrial Apoptotic Pathway Proteins (e.g., Bax, Bcl-2) | Programmed Cell Death | Induction of apoptosis. neu.edu.tr |

| Akt/mTOR Pathway | Cell Signaling | Modulation of cell proliferation and survival pathways. longdom.org |

This ability to engage multiple targets—from ion channels at the cell surface to structural proteins like tubulin and key regulators of apoptosis within the cell—highlights the complexity of their biological action. mdpi.comlongdom.org This multi-pronged approach may contribute to their potency and broad spectrum of activity observed in various studies. mdpi.comdrugbank.com

Research on the Spectrum of Avermectin B2b Biological Activities in Non Clinical Contexts

Anthelmintic Activity Studies

The anthelmintic properties of the avermectin (B7782182) complex are well-documented, leading to their widespread use against a variety of nematode parasites in veterinary and agricultural applications. journals.co.za

Studies have demonstrated that Avermectin B2 possesses strong nematicidal activity. acs.orgnih.gov In particular, Avermectin B2 has been noted for its efficacy against root-knot nematodes (Meloidogyne spp.). acs.orgnih.gov One study highlighted that Avermectin B2 is more effective against root-knot nematodes than the more commonly commercialized Avermectin B1.

A comparative in vitro study assessed the efficacy of different avermectin components against the second-stage juveniles (J2) of Meloidogyne incognita. The results indicated that Avermectin B2a had the lowest EC₅₀ value, suggesting higher toxicity to the nematodes compared to Avermectin B1a and emamectin (B195283) benzoate. brill.com While this provides strong evidence for the nematicidal potential of the B2 component, specific data isolating the in vitro efficacy of Avermectin B2b against various nematode species remains scarce.

Interactive Data Table: In Vitro Efficacy of Avermectin Components against Meloidogyne incognita J2

| Compound | EC₅₀ (mg/L) after 48h |

| Avermectin B2a | 1.28 |

| Avermectin B2 (technical) | 1.93 |

This data is based on a study comparing technical Avermectin B2 with a microencapsulated formulation. acs.org

Early studies on the avermectin complex demonstrated high potency against a spectrum of gastrointestinal parasites in animals like sheep, cattle, and dogs. journals.co.za While these foundational studies established the broad-spectrum anthelmintic action of avermectins, they often utilized the entire complex or the major components.

A patent for novel Avermectin B2 derivatives mentions that these new compounds, synthesized from Avermectin B2a/B2b, show special efficacy against nematode diseases in dairy cows. google.com This suggests that the Avermectin B2 structure serves as a valuable starting point for developing new anthelmintics for livestock. However, detailed efficacy studies in animal models using isolated this compound are not readily found in the reviewed literature.

The B-series components of the avermectins have generally been found to be more biologically active than the A-series. sci-hub.se Within the B-series, Avermectin B1 has demonstrated higher activity than Avermectin B2 when administered orally in some studies. researchgate.net Conversely, when administered parenterally, Avermectin B2 showed greater activity in certain contexts. researchgate.net

The primary structural difference between the "a" and "b" components is the substituent at the C25 position; the "a" components have a secondary butyl group, while the "b" components have an isopropyl group. sci-hub.se This structural difference is known to influence the biological activity, though specific comparative studies detailing the anthelmintic potency of this compound versus B2a are limited. The general trend in avermectin production and research has favored the "a" components due to their higher abundance and, in many cases, superior efficacy. nih.gov

Efficacy in Animal Models (e.g., Rodents, Livestock) Against Nematode Infestations

Insecticidal and Acaricidal Activity Studies

Avermectins are also recognized for their potent activity against various insect and mite pests in agriculture. nih.govsci-hub.se

Research has shown that for many arthropod pests of importance in crop production, Avermectin B1a is more active than the B2a or A2a components. sci-hub.se A notable exception is the corn rootworm (Diabrotica undecimpunctata), for which Avermectin B2a exhibits the greatest activity. sci-hub.se

In terms of acaricidal (mite-killing) activity, Avermectin B1 (Abamectin) is highly effective against spider mites of the Tetranychidae family. sci-hub.se While specific in vitro efficacy data for this compound against key insect and mite species is not detailed in the available research, a patent for a synergistic avermectin combination lists this compound as a component for treating plant pests, including the two-spotted spider mite (Tetranychus urticae). google.com This indicates a recognized potential for its acaricidal properties.

Field and greenhouse studies have extensively documented the efficacy of Abamectin (B1664291) (Avermectin B1) for controlling mites and other arthropod pests on various crops. sci-hub.se Studies focusing specifically on Avermectin B2 components in controlled agricultural settings are less common.

However, research on Avermectin B2 for the control of the root-knot nematode (Meloidogyne incognita) on tomatoes in field plots has demonstrated its effectiveness. nih.gov These studies used Avermectin B2 as a whole, providing a level of control comparable to registered nematicides. nih.gov A study on cucumbers also showed that avermectin was effective in reducing nematode infection and increasing yield under field conditions. plos.org While primarily focused on nematodes, this demonstrates the utility of Avermectin B2 in an agricultural context. There is a lack of specific field data for this compound against arthropod pests.

Interactive Data Table: Efficacy of Avermectin B2 Formulations against Root-Knot Nematodes (Meloidogyne incognita) on Cucumber

| Treatment | Control Efficacy (%) |

| Avermectin B2 Microcapsules (375 g ai/hm²) | 80.80 |

| Commercial Avermectin B2 EC (375 g ai/hm²) | 68.77 |

This data showcases the field performance of different Avermectin B2 formulations. acs.org

Quantitative Biological Activity Determinations (e.g., LC50 studies in laboratory settings)

Avermectin B2 is recognized for its potent nematocidal properties. acs.org Laboratory studies have been conducted to quantify this biological activity, particularly against agricultural pests like root-knot nematodes. In one such study, the efficacy of technical grade Avermectin B2 was evaluated against the second instar larvae of root-knot nematodes (Meloidogyne incognita) affecting cucumber seedlings. The results determined the half-maximal effective concentration (EC50), a measure of the compound's potency in causing a response halfway between the baseline and maximum.

The research found that technical Avermectin B2 had an EC50 value of 1.93 mg/L against these nematodes. acs.org This quantitative measure underscores the intrinsic bioactivity of the compound. For comparison, a microencapsulated formulation of Avermectin B2 developed in the same study showed an even lower EC50 of 1.28 mg/L, indicating that formulation can enhance its effectiveness. acs.org The B-series of avermectins are generally considered more biologically active than the A-series components. sci-hub.se

Table 1: EC50 of Avermectin B2 Against Root-Knot Nematodes (Meloidogyne incognita)

| Compound Formulation | Target Organism | EC50 Value (mg/L) | Source |

|---|

Novel Biological Activities under Investigation (excluding clinical)

Beyond its established role as an antiparasitic agent, the broader avermectin class of compounds is being investigated for other potential biological activities in non-clinical, preclinical research settings. mdpi.commdpi.com

Early and broad-spectrum assessments of the avermectin family of compounds, which includes this compound, indicated a lack of significant antifungal activity. sci-hub.seresearchgate.net This initial characterization has directed research efforts towards other biological properties, and dedicated pre-clinical investigation into the specific antifungal potential of this compound is not widely reported in scientific literature.

There is a growing body of research into the antiviral properties of some avermectin derivatives, most notably ivermectin. nobelprize.orgresearchgate.netnih.gov Studies have explored ivermectin's activity against a range of viruses, including HIV-1, dengue, Zika, and SARS-CoV-2 in cell culture models. researchgate.netnih.gov However, this research has concentrated on ivermectin, which is a derivative of Avermectin B1. Specific pre-clinical studies focusing exclusively on the antiviral potential of the this compound compound are not prominent in the available scientific literature.

Pre-clinical research has explored the effects of various avermectin components on the proliferation of tumor cells in vitro. One study specifically investigated the impact of Avermectin B2 on several cancer cell lines. researchgate.net The findings from this research demonstrated that Avermectin B2 possesses cytostatic activity, meaning it inhibits the proliferation and growth of the tumor cells. researchgate.net

This effect was observed in the following cell lines:

Murine myeloma Ns/o

Erlich carcinoma ascites

Human larynx carcinoma Hep-2

The study noted that this cytostatic (growth-inhibiting) effect of Avermectin B2 was distinct from the activity of other components tested under the same conditions; Avermectin A1 showed cytotoxic (cell-killing) activity, while Avermectin B1 showed no significant activity. researchgate.net The proliferation inhibition was attributed to a delay in the start of the cell cycle and the blocking of the mitotic cycle. researchgate.net

Table 2: In Vitro Anti-proliferative Activity of Avermectin B2

| Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|

| Murine myeloma Ns/o | Mouse Myeloma | Cytostatic | researchgate.net |

| Erlich carcinoma ascites | Mouse Carcinoma | Cytostatic | researchgate.net |

Table of Compound Names | Compound Name | | | :--- | | Abamectin | | Avermectin A1 | | Avermectin A1a | | Avermectin A1b | | Avermectin A2 | | Avermectin A2a | | Avermectin A2b | | Avermectin B1 | | Avermectin B1a | | Avermectin B1b | | Avermectin B2 | | Avermectin B2a | | this compound | | Cyclophosphamide | | Docetaxel | | Doramectin (B1670889) | | Eprinomectin | | Ivermectin | | Milbemycin oxime | | Moxidectin | | Paclitaxel | | Selamectin | | Tamoxifen | | Tanshinone IIA |

Ecological and Environmental Fate Research of Avermectin B2b

Environmental Degradation Pathways

The environmental persistence and ultimate fate of Avermectin (B7782182) B2b are dictated by several key degradation pathways, including breakdown by sunlight and metabolic processes in soil and water.

Photolysis and Photodegradation Studies

Avermectins as a class are known to be susceptible to degradation upon exposure to light. Studies on technical grade Avermectin B2, which includes Avermectin B2b, demonstrate this vulnerability. When exposed to natural light, technical Avermectin B2 has been shown to degrade significantly. acs.orgnih.gov One study reported a 53.8% degradation of technical Avermectin B2 within 100 hours of exposure to natural light. acs.orgnih.gov After 192 hours, the degradation reached 65.95%. nih.gov This susceptibility to photolysis is a critical factor in reducing the persistence of this compound on surfaces exposed to sunlight. To counteract this, formulations such as microcapsules have been developed, which can significantly enhance the photolytic stability of Avermectin B2. acs.orgnih.gov In one such study, the degradation of encapsulated Avermectin B2 was less than 4.43% after 192 hours, a stark contrast to the unencapsulated technical grade. nih.gov

| Formulation | Degradation after 100 hours (%) | Degradation after 192 hours (%) |

| Technical Avermectin B2 | 53.8 | 65.95 |

| Encapsulated Avermectin B2 | 3.33 | < 4.43 |

This table illustrates the comparative photodegradation of technical versus encapsulated Avermectin B2 under natural light conditions.

Aerobic and Anaerobic Soil Metabolism

Aquatic Degradation Dynamics

The fate of this compound in aquatic environments is influenced by both photolysis and microbial degradation. Avermectins are generally susceptible to rapid photodegradation in water, with half-lives that can be as short as a few hours on the water's surface in summer conditions. sdiarticle5.com For instance, the half-life of abamectin (B1664291) on a water surface has been reported to be between 4 to 6 hours. sdiarticle5.com While specific kinetic data for this compound in aquatic systems is scarce, it is expected to follow a similar pattern of rapid degradation in the presence of sunlight. The low water solubility of avermectins also means they are more likely to partition from the water column to sediment.

Environmental Mobility and Persistence

The movement and longevity of this compound in the environment are largely governed by its interaction with soil particles and its availability to organisms.

Soil Adsorption and Leaching Characteristics

Research consistently shows that avermectins, including Avermectin B2, bind strongly to soil particles. sdiarticle5.com This strong adsorption limits their mobility and potential for leaching into groundwater. sdiarticle5.com Studies on Avermectin B2 have demonstrated its poor mobility in soil, which can hinder its effectiveness in reaching target pests in the root zone. acs.orgnih.gov In soil column leaching tests, technical Avermectin B2 was not detected in the leachate, confirming its limited movement through the soil profile. nih.gov The development of novel formulations, such as microcapsules, has been shown to improve the mobility of Avermectin B2 in soil. acs.org In a comparative study, while a commercial emulsifiable concentrate of Avermectin B2 was not detected at a soil depth of 20-25 cm, an encapsulated formulation was detected at this depth and even deeper, indicating enhanced leaching potential. acs.org

Soil Leaching of Avermectin B2 Formulations

| Soil Depth | Commercial Emulsifiable Concentrate | Microcapsule Suspension |

|---|---|---|

| 20-25 cm | Not Detected | 4.25% Detected |

This table shows the percentage of detected Avermectin B2 at different soil depths for two different formulations, illustrating the impact of formulation on soil mobility.

Bioavailability in Environmental Matrices

The bioavailability of this compound in the environment is closely linked to its strong adsorption to soil and sediment. This binding reduces its availability to non-target organisms in the soil and water column. However, the compound is designed to be bioactive against target pests. Formulations like nanodispersions have been developed to enhance the bioavailability of Avermectin B2 for improved pest control. researchgate.net By reducing particle size, these advanced formulations can improve the wettability and distribution of the compound, potentially increasing its uptake by target organisms. researchgate.net The creation of such formulations highlights the ongoing effort to balance the targeted bioactivity of Avermectin B2 with minimizing its broader environmental availability and impact. researchgate.net

Persistence in Dung Pats and Manure Systems

A significant route for avermectins to enter the environment is through the feces of treated livestock, with a large proportion of the administered dose being excreted unmetabolized. publications.gc.canih.gov Research indicates that avermectins can persist in dung for considerable periods, potentially up to two months, where they can exert effects on non-target organisms. publications.gc.capublications.gc.ca The persistence and concentration of these compounds in manure are influenced by factors such as the type of livestock, manure management practices, and environmental conditions. publications.gc.ca For instance, studies on ivermectin, a closely related avermectin, have shown its lethal effects on certain dung-dwelling fly larvae can last for up to 30 days. publications.gc.ca While much of the available data pertains to ivermectin or abamectin (a mixture containing avermectin B1a and B1b), the findings highlight the potential for this compound to also persist in dung and manure systems, posing a risk to dung-colonizing fauna. publications.gc.caosti.gov

The management of manure, such as storage and homogenization, can influence the concentration of avermectins before land application. publications.gc.ca However, inadequate storage facilities can lead to more direct environmental entry. publications.gc.ca The degradation of avermectins in soil and feces mixtures is influenced by environmental conditions, with half-lives varying between laboratory and field settings and between seasons. publications.gc.ca

Ecological Impact Studies on Non-Target Organisms

The release of this compound and other avermectins into the environment raises concerns about their impact on organisms that are not the intended targets of the veterinary or agricultural applications. nih.gov

Soil invertebrates play a crucial role in nutrient cycling and decomposition of organic matter. nih.govresearchgate.net Studies have shown that avermectins can have negative effects on these beneficial organisms.

Dung Beetles: Research on scarabaeine dung beetles has demonstrated that exposure to avermectin residues in the dung of treated cattle can lead to larval mortality, death of immature adults, decreased egg production, and inhibited ovariole development for several weeks post-treatment. nih.gov These effects can disrupt the crucial role dung beetles play in dung burial and degradation. nih.gov

Earthworms: Earthworms can also be adversely affected by avermectin exposure. researchgate.net Studies on abamectin, which includes avermectin B1, have shown toxicity to earthworms. osti.gov One study investigating avermectin B1b found a clear concentration-mortality relationship in earthworms (Eisenia fetida) and also observed that cocoon formation decreased with increasing concentrations of the test chemical. researchgate.net

The following table summarizes findings on the effects of avermectins on soil invertebrates.

| Organism | Avermectin Compound | Observed Effects | Reference |

| Dung Beetles (Onthophagus binodis, Onthophagus ferox) | Avermectin (general) | Larval mortality, mortality of immature adults, reduced egg production, inhibited ovariole development. nih.gov | nih.gov |

| Earthworm (Eisenia fetida) | Avermectin B1b | Increased mortality with higher concentrations, decreased cocoon formation. researchgate.net | researchgate.net |

| Earthworm (Eisenia andrei) | Abamectin | LC50 of 18 mg/kg dry soil. osti.gov | osti.gov |

| Springtails (Folsomia candida) | Abamectin | LC50 of 67-111 mg/kg, EC50 for reproduction of 13 mg/kg. osti.gov | osti.gov |

| Enchytraeids (Enchytraeus crypticus) | Abamectin | LC50 of 67-111 mg/kg, EC50 for reproduction of 38 mg/kg. osti.gov | osti.gov |

Avermectins can enter aquatic ecosystems through runoff, soil erosion, or direct deposition. publications.gc.ca Due to their low water solubility and high affinity for binding to organic particles, they tend to accumulate in sediments, posing a threat to benthic (bottom-dwelling) organisms. publications.gc.caepa.gov

Studies have shown that aquatic invertebrates, particularly planktonic species like Daphnia magna (water fleas), are highly sensitive to avermectins. publications.gc.cabioone.org Daphnia magna has one of the lowest reported LC50 (lethal concentration for 50% of the test population) values among all organisms tested for some avermectins. publications.gc.ca The toxicity of avermectins to aquatic invertebrates can be influenced by the presence of sediments and other particles in the water, which can degrade the compounds and reduce their bioavailability. mdpi.comnih.gov Research on an avermectin-impregnated fine plant powder showed significant toxicity to various mosquito larvae and some non-target benthic species like Chironomus sp. larvae. bioone.orgnih.gov

Soil microorganisms are fundamental to soil health and function. researchgate.net Recent research has begun to explore the impact of avermectins on these communities. A study on abamectin revealed that while it is considered easily degradable, it can alter the composition of soil microbial communities, disrupt microbial interactions, and decrease community complexity and stability in the short term (within 7 days of exposure). researchgate.netfrontiersin.org The study also noted that most ecological functions, particularly the metabolic capacities of the microorganisms, appeared to recover within 21 days. frontiersin.org However, the application of abamectin was found to potentially enrich some soil-borne pathogens and increase the dissemination of antibiotic resistance genes, highlighting a potential long-term risk. researchgate.netfrontiersin.org

Studies on Aquatic Invertebrates

Formulation Research for Environmental Mitigation

To address the environmental concerns associated with avermectins, research has focused on developing new formulations that can reduce their environmental impact.

A study focused on Avermectin B2 developed polyurethane microcapsules. researchgate.netnih.govnih.gov These microcapsules were found to be spherical and smooth, with a high encapsulation efficiency. researchgate.netnih.gov The key findings from this research include:

Sustained Release: The microcapsules exhibited a diffusion-controlled, sustained-release performance, with a cumulative release rate of 91.81% over 240 hours, compared to a commercial emulsifiable concentrate which released completely within 48 hours. acs.org

Photoprotection: The polyurethane shell protected the Avermectin B2 from degradation by light (photolysis). researchgate.netnih.govacs.org Technical Avermectin B2 degraded by over 50% within 100 hours under natural light, while the encapsulated form degraded by less than 4% in the same period. acs.org

Improved Soil Mobility: The microcapsules also demonstrated good soil leaching properties, which could enhance their efficacy against soil-dwelling pests. researchgate.netnih.gov

The development of such intelligent, controlled-release systems, which can be responsive to environmental triggers like pH or temperature, is an active area of research for minimizing the environmental footprint of pesticides like this compound. nih.govmdpi.com

Research on Stability Enhancement in Environmental Conditions

This compound, a key component of the avermectin family of macrocyclic lactones, is recognized for its potent biological activity. nih.gov However, its effectiveness in the field is often compromised by its susceptibility to degradation under various environmental pressures, primarily light exposure and hydrolysis. researchgate.net This has spurred significant research into formulation strategies aimed at enhancing its environmental persistence and, consequently, its bioavailability and efficacy.

A primary degradation pathway for this compound is photodegradation upon exposure to natural light. acs.org Unformulated, or "technical," this compound can degrade substantially when exposed to sunlight on soil or plant surfaces, which reduces its effectiveness. acs.org To counteract this, significant research has focused on microencapsulation techniques. By encapsulating the active this compound component within a protective polymer shell, its stability against photolysis can be dramatically improved. researchgate.netacs.org

One study demonstrated the effectiveness of polyurethane microcapsules prepared through interfacial polymerization. researchgate.net When exposed to natural light for 100 hours, the technical-grade this compound showed a degradation of 53.8%, whereas the encapsulated form degraded by only 3.33%. acs.org After 192 hours, the degradation of the technical compound reached 65.95%, while the microencapsulated this compound had degraded by less than 4.43%. acs.org This highlights the substantial protective effect of the microcapsule shell against UV radiation.

Another innovative approach involves the use of zein, a protein from corn, to create core-shell nanospheres for delivering Avermectin B2. nih.govgoogle.com These nanodelivery systems not only improve the stability of this compound in the soil but also enhance its mobility, allowing for better control of pests in deeper soil layers. nih.gov Similarly, the development of solid nanodispersions using techniques like microprecipitation and lyophilisation has shown promise. plos.org These nanoformulations can incorporate UV stabilizers, such as benzotriazole (B28993) derivatives, which have an excellent capacity to absorb UV light, thus shielding the active avermectin compound. plos.org

The stability of this compound is also dependent on the pH of its surrounding environment, such as in soil or water. Formulations are often designed to control the release of the active ingredient in response to specific pH conditions. nih.gov Research on microcapsules has shown that they can provide a controlled release of this compound across a range of pH values (3, 5, 7, and 9), making them suitable for application in both acidic and alkaline soils. acs.org This controlled release helps protect the compound from premature degradation and ensures it is available at the target site.

Furthermore, the interaction with soil itself is a critical factor. The poor mobility of this compound in soil can hinder its ability to reach target pests on plant roots. nih.gov Enhanced formulations, such as the aforementioned microcapsules and nanospheres, have been shown to improve the migration rate of this compound in soil columns, leading to better distribution and efficacy. acs.orgnih.gov For example, in a soil leaching experiment, a commercial emulsifiable concentrate (EC) formulation of Avermectin B2 was not detected in the leachate, whereas the microcapsule suspension was, indicating improved mobility. researchgate.net

The table below summarizes key research findings on strategies to enhance the stability of this compound.

| Stabilization Strategy | Method/Formulation | Environmental Challenge Addressed | Key Research Finding | Citation |

| Microencapsulation | Polyurethane microcapsules via interfacial polymerization | Photodegradation | After 192 hours of light exposure, encapsulated this compound degraded by <4.43%, compared to 65.95% for the technical compound. | acs.org |

| Nano-delivery System | Core-shell nanospheres using zein | Soil instability and poor mobility | Improved the mobility and stability of Avermectin B2 in soil, allowing for more comprehensive pest control. | nih.gov |

| Solid Nanodispersion | Microprecipitation and lyophilisation with UV stabilizers | Photodegradation | Formulations including UV stabilizers like UV 329 provide a shielding effect for avermectin against UV radiation. | plos.org |

| pH-Responsive Release | Polyurethane microcapsules | pH-driven degradation | Microcapsules demonstrated a consistent, controlled release profile in pH environments ranging from 3 to 9, making them suitable for various soil types. | acs.org |

| Improved Soil Mobility | Microencapsulation | Poor migration in soil | Microcapsule formulations showed improved leaching properties in soil columns compared to standard emulsifiable concentrates. | researchgate.net |

Resistance Mechanisms and Management Strategies Research for Avermectin B2b

Molecular and Genetic Basis of Resistance Development

Resistance to avermectins is a complex, often polygenic trait, involving changes at the target site and modifications in the expression of genes responsible for drug metabolism and transport. researchgate.netagrobiology.ruresearchgate.net

The primary targets for avermectins are glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found exclusively in invertebrates. tandfonline.comuq.edu.au The binding of avermectin (B7782182) to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the organism. wikipedia.orgnih.gov Mutations in the genes encoding GluCl subunits can alter the binding site, reducing the sensitivity of the channel to avermectins and conferring resistance. uq.edu.au

Several resistance-associated mutations have been identified in the transmembrane domains of GluCls in various arthropod and nematode species. researchgate.netnih.gov For instance, mutations such as A309V in Plutella xylostella (diamondback moth) and G323D in Tetranychus urticae (two-spotted spider mite) have been shown to significantly reduce sensitivity to abamectin (B1664291), a close relative of Avermectin B2b. tandfonline.comresearchgate.net These mutations are thought to interfere with avermectin binding either through steric hindrance or by allosterically modifying the binding pocket. researchgate.net In the model nematode Caenorhabditis elegans, simultaneous mutations in multiple GluCl channel genes, such as glc-1, avr-14, and avr-15, are required to produce high levels of ivermectin resistance. researchgate.netnih.gov While research may not always specify this compound, the shared mechanism of action across the avermectin class suggests these findings are relevant. researchgate.net

Table 1: Documented Target Site Mutations Conferring Avermectin Resistance

| Mutation | Gene/Channel | Species | Effect on Sensitivity | Reference(s) |

| A309V | PxGluCl | Plutella xylostella | 4.8-fold reduced sensitivity to abamectin. | researchgate.net |

| G315E | PxGluCl | Plutella xylostella | 493-fold reduced sensitivity to abamectin. | researchgate.net |

| G323D | TuGluCl-1 | Tetranychus urticae | ~20-fold resistance to abamectin. | tandfonline.com |

| P299S | GluCl | Drosophila melanogaster | Reduced channel sensitivity to ivermectin. | tandfonline.com |

| L256F | GluCla3 | Pediculus humanus capitis | 3-fold decrease in sensitivity to ivermectin. | nih.gov |

A second major mechanism of resistance involves reducing the effective intracellular concentration of the drug through enhanced efflux or metabolic breakdown. This is often achieved through the overexpression of genes encoding ATP-binding cassette (ABC) transporters and detoxification enzymes. mdpi.comcambridge.org

Efflux Pumps: ABC transporters, particularly P-glycoproteins (P-gp), function as efflux pumps that actively transport a wide range of xenobiotics, including avermectins, out of cells. nih.govresearchgate.netresearchgate.net Overexpression of P-gp and other ABC transporter genes has been linked to avermectin resistance in numerous organisms, including parasitic nematodes like Haemonchus contortus and ticks. researchgate.netnih.gov This mechanism limits the amount of drug reaching its target site, the GluCls, thereby reducing its efficacy. mdpi.com Studies have shown that avermectins like ivermectin, abamectin, and emamectin (B195283) are substrates for both human and mouse P-glycoproteins, highlighting the conserved nature of this interaction. researchgate.net

Detoxification Enzymes: Insects and other invertebrates have evolved complex enzyme systems to metabolize foreign compounds. pnas.org The primary enzyme families involved in insecticide detoxification are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE). cambridge.org Increased activity or expression of these enzymes can lead to the rapid breakdown of avermectins into less toxic metabolites. For example, research has demonstrated that P450 and GST enzymes play a major role in the detoxification of avermectin compounds. researchgate.net The inhibition of these enzymes can restore susceptibility in resistant strains, confirming their role in metabolic resistance. nih.gov

Table 2: Metabolic and Transport-Based Resistance Mechanisms to Avermectins

| Mechanism | Protein/Enzyme Family | Function | Organism Examples | Reference(s) |

| Enhanced Efflux | ABC Transporters (e.g., P-glycoprotein) | Actively pumps xenobiotics out of the cell, reducing intracellular drug concentration. | Rhipicephalus microplus, Haemonchus contortus, Caenorhabditis elegans | researchgate.netmdpi.comnih.gov |

| Metabolic Detoxification | Cytochrome P450s (P450s) | Oxidative metabolism of xenobiotics, breaking them down into other compounds. | Panonychus citri, Spodoptera frugiperda | cambridge.orgdoaj.org |

| Metabolic Detoxification | Glutathione S-Transferases (GSTs) | Conjugates glutathione to xenobiotics, increasing their water solubility and facilitating excretion. | Panonychus citri, Rhipicephalus microplus | nih.govdoaj.org |

| Metabolic Detoxification | Carboxylesterases (CarE) | Hydrolyzes ester bonds in xenobiotics. | Spodoptera frugiperda | cambridge.org |

Cross-resistance occurs when a resistance mechanism developed against one compound also confers resistance to other, often structurally related, compounds that may share a similar mode of action or be affected by the same detoxification pathway. researchgate.net Due to the shared target site (GluCls) and similar chemical structures among the avermectin and milbemycin classes of macrocyclic lactones, target-site resistance often results in cross-resistance within these groups. tandfonline.com

Furthermore, metabolic resistance involving broad-spectrum detoxification enzymes or efflux pumps can lead to cross-resistance between chemically distinct classes of antiparasitic agents. mdpi.com For example, an upregulation of a specific P450 enzyme or an ABC transporter that metabolizes or effluxes this compound might also act on other insecticides, reducing their effectiveness even if they have a different target site. However, studies have also noted a lack of cross-resistance between avermectins and some other classes of insecticides, such as fipronil (B1672679) and chlorfenapyr, which have different modes of action. cotton.org

Role of Efflux Pumps and Detoxification Enzymes

Strategies to Mitigate Resistance

The rise of resistance necessitates research into strategies that can overcome or circumvent these mechanisms. Key areas of investigation include the use of chemical synergists to restore the efficacy of existing compounds and the development of novel molecules with different properties.

Synergists are compounds that, while having little to no pesticidal activity on their own, can enhance the efficacy of an active ingredient by inhibiting resistance mechanisms. In the context of metabolic resistance to this compound, research focuses on inhibitors of detoxification enzymes. For example, piperonyl butoxide (PBO), a well-known inhibitor of cytochrome P450 enzymes, has been shown to have a strong synergistic effect on avermectins in resistant strains, effectively reversing the resistance phenotype. researchgate.net Similarly, inhibitors of esterases and GSTs can increase the mortality rates of resistant pests when co-administered with an avermectin. nih.gov

Potentiators are molecules that increase the activity of a drug at its target site. nih.govcff.org While the concept is well-developed in other fields, such as for the CFTR protein, its application to this compound is an emerging area of research. mdpi.comnih.gov A theoretical potentiator for this compound would bind to the GluCl channel and increase its sensitivity to the avermectin molecule or enhance the channel's opening probability once the avermectin is bound. This could help overcome resistance caused by target site mutations that weaken the binding of this compound.

A primary strategy to combat target-site resistance is the rational design and synthesis of novel analogs of this compound. nih.gov The goal is to create molecules that can effectively bind to and activate the mutated GluCl channels found in resistant populations. This often involves chemical modification of the parent avermectin structure. nih.govnih.gov

Combinatorial biosynthesis offers a powerful tool for generating novel avermectin analogs. researchgate.net The avermectin backbone is synthesized by a large, modular enzyme complex called a polyketide synthase (PKS). wikipedia.orgnih.gov By swapping domains or entire modules of the avermectin PKS with those from the biosynthetic pathways of other macrolides, such as milbemycins, researchers can generate hybrid compounds. nih.govresearchgate.net This "designed biosynthesis" can alter key regions of the molecule, potentially creating analogs with enhanced activity or an altered binding profile capable of circumventing existing target-site mutations. nih.gov For example, swapping the loading module of the avermectin PKS has been used to create 25-methyl and 25-ethyl ivermectin analogs with enhanced insecticidal activity. nih.gov

Principles of Sustainable Application in Pest Management for this compound

The sustainable application of pesticides is a critical component of modern agriculture, aiming to ensure long-term efficacy while minimizing negative impacts on the environment and non-target organisms. For this compound, a component of the nematicide Abamectin B2, principles of sustainable application focus on formulation technology to enhance performance and integrated pest management (IPM) strategies to delay the development of resistance.

Recent research has highlighted the development of novel formulations to improve the stability and efficacy of Avermectin B2. A significant challenge with Avermectin B2 is its susceptibility to photodegradation and poor mobility in the soil, which can limit its effectiveness against root-knot nematodes. acs.orgnih.gov To address these issues, Avermectin B2 has been encapsulated in microcapsules. This formulation has been shown to significantly improve its resistance to photolysis and enhance its mobility in the soil. acs.orgnih.gov

Studies have demonstrated that technical Avermectin B2 can degrade by as much as 53.8% within 100 hours under natural light, whereas the microencapsulated form degrades by only 3.33% in the same period. acs.orgnih.gov This increased stability means the active ingredient remains effective for a longer duration, potentially reducing the need for frequent reapplication.

Table 1: Photodegradation of Avermectin B2 Formulations Over Time

| Time (hours) | Technical Avermectin B2 Degradation (%) | Avermectin B2 Microcapsule Degradation (%) |

|---|---|---|

| 100 | 53.8 | 3.33 |

| 192 | 65.95 | < 4.43 |

Data sourced from studies on the stability of Avermectin B2 formulations. acs.orgnih.gov

Furthermore, improved soil mobility allows the compound to better protect the plant's root system. In soil column tests, commercial Avermectin B2 emulsions were not detected at a soil depth of 20–25 cm, while the microcapsule suspension was still present, indicating superior movement to the target area. nih.gov The enhanced efficacy of these microcapsules has been confirmed in both laboratory and field trials against root-knot nematodes. acs.orgnih.gov

Beyond formulation, the principles of Integrated Pest Management (IPM) are central to the sustainable use of any pesticide, including those containing this compound. IPM is an ecological approach that combines various pest control methods to minimize reliance on chemical pesticides and reduce the risk of resistance. openaccessjournals.com The use of this compound should be part of a broader strategy that may include crop rotation, use of resistant plant varieties, and biological controls. openaccessjournals.commdpi.com By integrating this compound into an IPM framework, its effective lifespan can be extended, ensuring it remains a valuable tool for nematode management. mdpi.com

While specific research focusing solely on resistance mechanisms to this compound is limited, the broader understanding of resistance to the avermectin class of compounds provides a foundational framework. Avermectins, as a group, are known to be susceptible to the development of resistance in various pest populations, which underscores the importance of strategic management. mdpi.comwikipedia.org

The primary mechanisms of resistance to avermectins that have been identified in various pests include:

It is important to note that resistance to abamectin, a mixture of Avermectin B1a and B1b, is often considered polygenic, meaning it involves multiple genes and mechanisms. nih.gov While Abamectin B2, a mixture of Avermectin B2a and B2b, is a registered nematicide in some regions for crops like tomato, cucumber, and watermelon, detailed public research on resistance development specifically to the B2b component is not widely available. nih.govresearchgate.netresearchgate.net A patent for an insecticide containing Avermectin B2a suggests it has a more potent toxicological activity against certain nematodes than Avermectin B1, but this does not elucidate the specific resistance pathways for the B2b component. google.com

Management strategies to mitigate the risk of resistance are therefore based on the general principles for the avermectin class. These include:

Table 2: Efficacy of Avermectin B2 Formulations in Controlling Root-Knot Nematodes

| Treatment | Application Rate (g ai/hm²) | Average Control (%) |

|---|---|---|

| Avermectin B2 Microcapsules | 225 | 71.69 |

| Avermectin B2 Emulsifiable Concentrate (EC) | 225 | 43.96 |

| Avermectin B2 Microcapsules | 375 | 80.80 |

| Avermectin B2 Emulsifiable Concentrate (EC) | 375 | 68.77 |

This table illustrates the superior control effect of the microcapsule formulation compared to the emulsifiable concentrate at the same dosages in field trials. nih.gov

Advanced Analytical and Purification Methodologies for Avermectin B2b Research

Isolation and Primary Purification Techniques

The initial stages of obtaining Avermectin (B7782182) B2b from fermentation broths involve extraction and primary purification to separate it from the complex mixture of other avermectins and cellular components. asm.orgresearchgate.net

Solvent Extraction and Partition Methods from Fermentation Broths

The recovery of the avermectin complex, including B2b, from the fermentation broth of Streptomyces avermitilis is typically initiated through solvent extraction. asm.orgresearchgate.net Since avermectins are intracellular products, the first step involves separating the mycelia from the broth. nih.gov